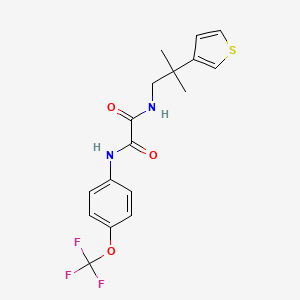

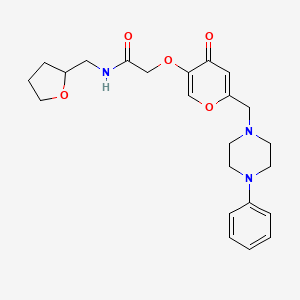

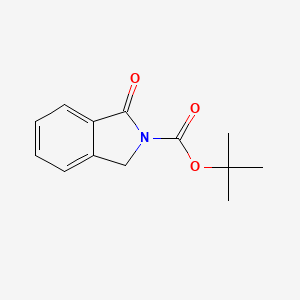

![molecular formula C23H15F2N3 B3006887 8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866864-93-9](/img/structure/B3006887.png)

8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives has been explored in various studies. One such study describes the synthesis of 4-amino-1-(unsubstituted and chloro or fluoro substituted benzyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-ones and their corresponding diones through reactions with sodium azide in concentrated sulfuric acid . Another approach to synthesizing related compounds involves the imino Diels-Alder reactions, which yield diastereoisomers with distinct stereochemistry, as demonstrated by the formation of 8-chloro-9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline and its chloro counterpart . Additionally, a sustainable synthesis method using a phosphine-free Mn(i) complex has been reported for the synthesis of quinolines via dehydrogenation and condensation reactions between 2-aminobenzyl alcohols and secondary alcohols .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives can exhibit interesting features such as cyclic hydrogen-bonded tetramers, as seen in the case of 10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline . The crystal structures of the imino Diels-Alder adducts reveal the stereochemistry of the pyran ring, which adopts a chair conformation, and the nitrogen-containing heterocyclic ring, which prefers a half-chair conformation .

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives includes their ability to form cyclic tetramers through hydrogen bonding . The derivatives obtained from the synthesis process can further react with sodium azide, indicating potential for further chemical transformations . The sustainable synthesis approach also highlights the potential for dehydrogenative C-C and C-heteroatom bond formation in the creation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are characterized by their crystalline structures and the conformations they adopt. For instance, the cyclic tetramers formed through hydrogen bonding and the stereochemistry of the pyran and quinoline rings are crucial for understanding the properties of these compounds . The derivatives' reactivity with sodium azide and their synthesis via dehydrogenative coupling also provide insights into their chemical properties .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These compounds showcase the potential of pyrazolo[4,3-c]quinoline derivatives in addressing tuberculosis and possibly other bacterial infections (Kantevari et al., 2011).

Anticancer Applications

Another research direction involves anticancer applications. Tian et al. (2018) developed an anticancer micro-medicine based on a quinoline structure, LZC-2b, demonstrating pH-responsive release performance and effective killing of cancer cells. This highlights the potential of such compounds in targeted cancer therapy through smart drug delivery systems (Tian et al., 2018).

Fluorescence and Electrochemical Properties

The impact of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives was explored by Szlachcic and Uchacz (2018). Their research found that fluorine substitution affects fluorescence quantum efficiency, HOMO and LUMO levels, and the basicity of the molecules. These findings suggest potential applications in fluorescent materials and electronic devices (Szlachcic & Uchacz, 2018).

Synthesis and Characterization

Coutts and El-Hawari (1977) discussed the synthesis and properties of various spiro compounds related to the pyrazolo[4,3-c]quinoline system, providing foundational knowledge for further exploration of these compounds in various scientific applications (Coutts & El-Hawari, 1977).

properties

IUPAC Name |

8-fluoro-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3/c24-17-8-4-5-15(11-17)13-28-14-20-22(16-6-2-1-3-7-16)26-27-23(20)19-12-18(25)9-10-21(19)28/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFDSQAIFLYELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

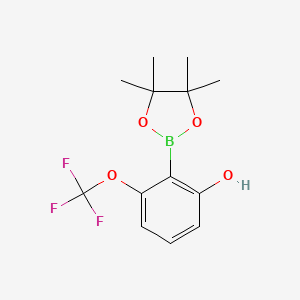

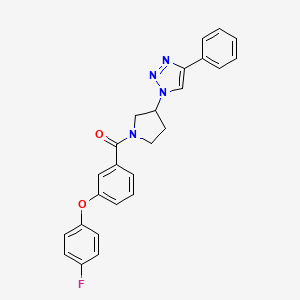

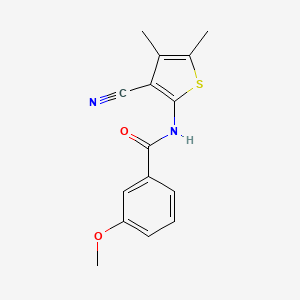

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)

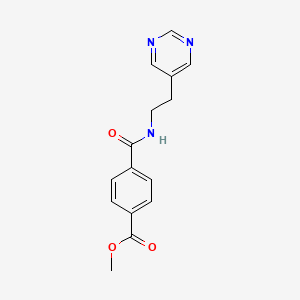

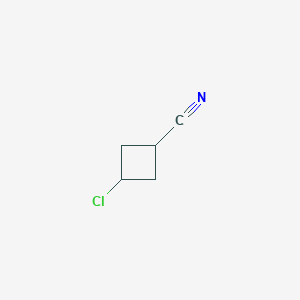

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)